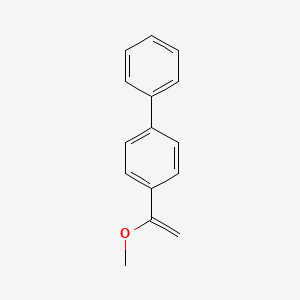
1-(1-methoxyethenyl)-4-phenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of styrene, where the vinyl group is substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Methoxyethenyl)-4-phenylbenzene can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetylene with methanol in the presence of a catalyst . The reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the reaction of styrene oxide with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic reaction of styrene with methanol. This process is optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxyethenyl)-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(1-Methoxyethenyl)-4-phenylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-methoxyethenyl)-4-phenylbenzene involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The phenyl group provides aromatic stability and can engage in π-π interactions with other aromatic systems .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-vinylbenzene: Similar structure but with a vinyl group instead of a methoxy group.
4-Methoxystyrene: Similar structure but with a methoxy group directly attached to the benzene ring.
Uniqueness
1-(1-Methoxyethenyl)-4-phenylbenzene is unique due to the presence of both a methoxy group and a phenyl group, which confer distinct chemical properties and reactivity patterns . This combination makes it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C15H14O |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(1-methoxyethenyl)-4-phenylbenzene |
InChI |
InChI=1S/C15H14O/c1-12(16-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,1H2,2H3 |
InChI Key |
PBNALWAPEXRJRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















